Moiramide B is a pseudopetide pyrrolidinedione antibiotic that exhibits significant antibacterial properties, particularly against gram-positive bacteria. It is classified as a peptide-polyketide hybrid, which indicates its structural complexity and the combination of peptide and polyketide elements in its molecular framework. Moiramide B is derived from bacterial sources and has garnered attention for its potential applications in combating antibiotic-resistant strains of bacteria.
Moiramide B is produced by certain bacterial species, notably within the genus Streptomyces. Its classification falls under the category of antibiotics, specifically targeting bacterial fatty acid synthesis pathways. This compound is recognized for its ability to inhibit the multisubunit acetyl coenzyme A carboxylases in bacteria, which are crucial for fatty acid biosynthesis .
The synthesis of moiramide B has been explored through various methodologies, including traditional organic synthesis techniques and more advanced approaches like click chemistry and Sonogashira coupling. These methods allow for the modification of the fatty acid side chain, which is a variable component of the molecule, enhancing its biological activity against specific bacterial strains .
Moiramide B possesses a complex molecular structure characterized by a pyrrolidinedione core linked to a variable fatty acid side chain. The general formula can be represented as follows:
The molecular weight of moiramide B is approximately 500 g/mol, with specific stereochemical configurations that contribute to its biological activity. The structural variations significantly affect its interaction with bacterial targets .
Moiramide B undergoes various chemical reactions that can modify its structure for enhanced activity. Key reactions include:
The reaction conditions are critical; for instance, using different solvents or temperatures can lead to variations in yield and purity. High-pressure liquid chromatography is often employed to analyze the purity of synthesized compounds and their derivatives .
Moiramide B functions primarily by inhibiting bacterial fatty acid synthesis. It binds to the active sites of acetyl coenzyme A carboxylases, disrupting the normal biosynthetic pathways essential for bacterial growth and replication.
In vitro studies have demonstrated that moiramide B exhibits a minimum inhibitory concentration (MIC) against various strains of Staphylococcus aureus and Escherichia coli, indicating its effectiveness as an antibiotic agent .
Moiramide B has promising applications in scientific research, particularly in the field of antibiotic development. Its ability to inhibit key enzymes involved in bacterial fatty acid synthesis positions it as a candidate for new antibiotic therapies aimed at addressing antibiotic resistance. Additionally, derivatives of moiramide B are being explored for their potential use in pharmaceutical formulations designed to combat resistant strains of bacteria .
Antimicrobial resistance (AMR) represents one of the most severe global public health threats, with bacterial AMR directly responsible for 1.27 million deaths globally in 2019 and contributing to 4.95 million deaths [3]. Projections indicate a grim trajectory: antibiotic-resistant infections may cause over 39 million direct deaths and contribute to an additional 169 million fatalities between 2025–2050, with annual direct deaths potentially reaching 1.91 million by 2050—a 68% increase from 2022 levels [10]. The economic burden is equally staggering, estimated at $1–3.4 trillion in annual GDP losses by 2030 [3] [10]. This crisis stems from multiple factors, including the misuse of antibiotics in human medicine and agriculture, inadequate sanitation infrastructure, and the rapid global dissemination of resistant strains through travel and trade [8].
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) represent particularly problematic multidrug-resistant organisms prioritized by WHO due to their resistance mechanisms and association with hospital-acquired infections [1] [8]. For instance, studies in Brazilian ICUs revealed alarming resistance rates in Klebsiella spp. isolates, with >50% resistance to cephalosporins (cefuroxime, cefotaxime) and fluoroquinolones (ciprofloxacin), alongside 29% producing extended-spectrum β-lactamases (ESBLs) and 15.5% carbapenemases [5]. This therapeutic landscape necessitates novel antibiotics with innovative mechanisms of action that bypass existing resistance pathways. Targeting conserved bacterial metabolic pathways like fatty acid biosynthesis offers a promising strategy, as these pathways contain enzymes distinct from their mammalian counterparts and are essential for bacterial membrane integrity and virulence [2] [4].
Table 1: Global Impact of Antibiotic Resistance
Metric | Current Burden | Projected 2050 Burden | Change |
---|---|---|---|
Annual direct deaths (bacterial AMR) | 1.14 million (2022) | 1.91 million | +68% |
Annual associated deaths | 4.7 million (2022) | 8.22 million | +75% |
Cumulative deaths (2025-2050) | - | 39 million direct | - |
Economic cost (annual by 2030) | - | $1–3.4 trillion GDP loss | - |
Data synthesized from [3] [10]
Bacterial type II fatty acid synthesis (FASII) is an indispensable pathway for membrane biogenesis and synthesis of essential cofactors like lipoic acid and biotin [2] [4]. Acetyl-CoA carboxylase (ACC) catalyzes the first committed step in FASII: the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. This reaction occurs in two stages:
Unlike mammalian ACC (a single multi-domain protein), bacterial ACC comprises three discrete components: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT). The CT component exists as a heteromeric complex (α-subunit: AccA; β-subunit: AccD) in most Gram-negative and Gram-positive bacteria [4]. This structural divergence makes bacterial ACC a compelling target for species-selective antibiotic development. Crucially, FASII exhibits pathogen-dependent essentiality:
Table 2: Bacterial Acetyl-CoA Carboxylase Components
Subunit | Gene | Function | Therapeutic Targeting Potential |
---|---|---|---|
Biotin carboxylase (BC) | accC | ATP-dependent carboxylation of biotin | Targeted by synthetic inhibitors (pyridopyrimidines, aminooxazoles) |
Biotin carboxyl carrier protein (BCCP) | accB | Carries biotin cofactor between BC and CT | Not directly targeted |
Carboxyltransferase α (AccA) | accA | Catalyzes malonyl-CoA formation (with AccD) | Targeted by moiramide B |
Carboxyltransferase β (AccD) | accD | Catalyzes malonyl-CoA formation (with AccA) | Targeted by moiramide B |
Moiramide B emerged from nature’s antibiotic arsenal as a potent inhibitor of bacterial ACC. This pseudopeptide natural product was initially isolated from a marine strain of Pseudomonas fluorescens in the 1990s [4]. Initial screening revealed its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, though its precise mechanism remained elusive at the time of discovery. A decade after its initial characterization, Freiberg and colleagues identified carboxyltransferase (CT) as its cellular target through meticulous biochemical and genetic studies [4]. This discovery positioned moiramide B as one of only four known natural product antibiotics that inhibit bacterial fatty acid biosynthesis, alongside platensimycin (FabF inhibitor), cerulenin (FabF inhibitor), and triclosan (FabI inhibitor) [4].
Structurally, moiramide B features three key moieties:
Crystallographic studies later revealed an unexpected binding mechanism: moiramide B binds CT predominantly in its enol/enolate form (keto-enol tautomerism). The enolate oxygen interacts with the oxyanion hole of AccA, while the (4S)-methyl group occupies a hydrophobic pocket in AccD. This binding mode competitively inhibits the carboxyl transfer step from carboxybiotin to acetyl-CoA [4]. Biochemical assays demonstrated that moiramide B inhibits CT with remarkable potency (Ki = 5 nM), validating its status as a high-affinity natural product inhibitor [4]. Its structural analog andrimid, isolated from other Pseudomonas strains, shares a similar mechanism but differs in side-chain composition. The discovery of moiramide B underscores the potential of microbial natural products in addressing the antibiotic innovation gap, particularly against high-priority enzymatic targets like CT.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7